tert-Butyl ((2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate
Overview
Description
Synthesis Analysis
The synthesis of tert-butyl carbamate derivatives, including compounds with structural similarities to tert-Butyl ((2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate, has been detailed in several studies. For instance, tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and its related compounds show the complexity and specificity of synthesizing such molecules. These compounds are synthesized through reduction of keto functionalities leading to beta-hydroxylated delta-lactams with a cis configuration of hydroxy and isobutyl groups, demonstrating the intricate steps involved in producing structurally complex carbamates (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).
Molecular Structure Analysis
X-ray crystallography studies reveal the detailed molecular structure of tert-butyl carbamate derivatives, highlighting the axial orientation of the isobutyl side chain and the formation of strong O-H...O=C hydrogen bonds leading to infinite chains in the crystal structure. These findings underscore the significance of molecular interactions in defining the stability and crystalline form of such compounds (Didierjean et al., 2004).
Chemical Reactions and Properties
Tert-butyl carbamate derivatives undergo various chemical reactions, including the formation of N-(Boc)hydroxylamines when reacted with organometallics. Such reactivity underscores the versatility of tert-butyl carbamate compounds as building blocks in organic synthesis, offering pathways to a wide range of chemical transformations (Guinchard, Vallée, & Denis, 2005).
Physical Properties Analysis
The physical properties of tert-butyl carbamate derivatives, such as solubility, melting points, and crystalline structure, are influenced by their molecular interactions. The formation of infinite chains in the crystal structure through hydrogen bonding is a key aspect of their physical properties, affecting solubility and stability (Didierjean et al., 2004).
Chemical Properties Analysis
The chemical properties, including reactivity with organometallics and the ability to form protected hydroxylamines, highlight the chemical versatility of tert-butyl carbamate derivatives. These properties make them valuable intermediates in the synthesis of a wide range of chemical compounds, further emphasizing their importance in organic chemistry (Guinchard et al., 2005).
Scientific Research Applications
It can be used in the preparation of zeatin and isozeatin, which are plant hormones involved in cell division and growth (Tolman, Hanuš, & Sedmera, 1999).
This compound serves as a new donor building block for the production of organic photovoltaic materials, contributing to advancements in renewable energy technologies (Chmovzh & Rakitin, 2021).
It is useful in organic synthesis, particularly in reactions with organometallics to produce N-(Boc)-protected nitrones (Guinchard, Vallée, & Denis, 2005).
The compound has also been noted for its potential as an explosive in scientific research applications (Linder, Steurer, & Podlech, 2003).
In medicinal chemistry, it shows cytotoxic activity against several human carcinoma cell lines (Tang et al., 2014).
Another study highlights its use as an intermediate in the enantioselective synthesis of carbocyclic analogues (Ober, Marsch, Harms, & Carell, 2004).
It also serves as an intermediate in synthesizing biologically active compounds like omisertinib (AZD9291), a drug used in cancer treatment (Zhao, Guo, Lan, & Xu, 2017).
The compound has been identified with anti-malarial activity, contributing to the development of new treatments for malaria (Cunico et al., 2009).
It is an example of an all-cis tri-substituted compound used in crystallography and chemical synthesis (Weber et al., 1995).
In addition, its derivatives have been studied for their hypotensive and antiarrhythmic activities, suggesting potential pharmaceutical applications (Chalina, Chakarova, & Staneva, 1998).
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-[(2S,3R)-3-hydroxy-4-(2-methylpropylamino)-1-phenylbutan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O3/c1-14(2)12-20-13-17(22)16(11-15-9-7-6-8-10-15)21-18(23)24-19(3,4)5/h6-10,14,16-17,20,22H,11-13H2,1-5H3,(H,21,23)/t16-,17+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVEPLQDORJSXRO-DLBZAZTESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC(C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CNC[C@H]([C@H](CC1=CC=CC=C1)NC(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432611 | |
Record name | tert-Butyl {(2S,3R)-3-hydroxy-4-[(2-methylpropyl)amino]-1-phenylbutan-2-yl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10432611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl ((2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate | |
CAS RN |
160232-08-6 | |
Record name | 1,1-Dimethylethyl N-[(1S,2R)-2-hydroxy-3-[(2-methylpropyl)amino]-1-(phenylmethyl)propyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=160232-08-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl ((2S,3R)-3-hydroxy-4-((2-methylpropyl)amino)-1-phenylbutan-2-yl)carbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160232086 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | tert-Butyl {(2S,3R)-3-hydroxy-4-[(2-methylpropyl)amino]-1-phenylbutan-2-yl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10432611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl [(2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.979 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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